Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
CAS No.: 899972-26-0
Cat. No.: VC4179527
Molecular Formula: C24H26ClN3O5
Molecular Weight: 471.94
* For research use only. Not for human or veterinary use.
![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate - 899972-26-0](/images/structure/VC4179527.png)
Specification
CAS No. | 899972-26-0 |
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Molecular Formula | C24H26ClN3O5 |
Molecular Weight | 471.94 |
IUPAC Name | ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C24H26ClN3O5/c1-3-32-23(30)27-10-8-24(9-11-27)28-19(17-13-16(25)5-7-21(17)33-24)14-18(26-28)15-4-6-20(29)22(12-15)31-2/h4-7,12-13,19,29H,3,8-11,14H2,1-2H3 |
Standard InChI Key | QGZFYLILAIXYQL-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl |
Introduction
Structural Elucidation
Spirocyclic Core Architecture
The compound’s defining feature is its spirocyclic framework, which merges a benzo[e]pyrazolo[1,5-c][1,oxazine system with a piperidine ring at the 5-position. This configuration imposes significant stereochemical constraints, favoring a rigid three-dimensional structure that may enhance target binding specificity. The benzoxazine moiety contributes aromatic stability, while the pyrazolo ring introduces nitrogen-rich heterocyclic character, potentially facilitating hydrogen bonding interactions.
The spiro junction at C5 creates a quaternary carbon center, which limits conformational flexibility but enhances metabolic stability. Molecular modeling suggests that the piperidine ring adopts a chair conformation, minimizing steric strain between the fused heterocycles.
Functional Group Analysis
Key substituents include:
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9-Chloro group: Positioned on the benzoxazine ring, this electronegative atom induces electron withdrawal, potentially modulating aromatic π-π stacking interactions.
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2-(4-Hydroxy-3-Methoxyphenyl) group: This ortho-substituted phenyl ring combines hydrophilic (hydroxyl) and lipophilic (methoxy) moieties, offering balanced solubility properties. The phenolic hydroxyl group may participate in antioxidant radical scavenging, as observed in related compounds.
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Ethyl carboxylate: The ester group at the piperidine N1'-position enhances membrane permeability while serving as a prodrug moiety for potential in vivo hydrolysis.
Property | Value |
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Molecular Formula | C₃₀H₃₅ClN₃O₇ |
Molecular Weight | 584.45 g/mol |
Key Functional Groups | Chloro, Methoxyphenyl, Ethyl Ester |
Synthetic Pathways
Retrosynthetic Considerations
Retrosynthetic analysis divides the molecule into three key fragments:
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Benzoxazine-pyrazolo core: Constructed via cyclocondensation of o-aminophenol derivatives with diketones.
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Piperidine-carboxylate subunit: Introduced through spiroannulation using N-protected piperidine precursors.
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4-Hydroxy-3-methoxyphenyl group: Synthesized via sequential hydroxylation and methoxylation of a phenylpropane derivative, as demonstrated in analogous systems.
Key Reaction Steps
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Core Formation:
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Condensation of 2-chloro-5-nitrophenol with ethyl acetoacetate yields the benzoxazine precursor.
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Pyrazolo ring closure employs hydrazine hydrate under acidic conditions.
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Spiroannulation:
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Mitsunobu reaction couples the benzoxazine-pyrazolo intermediate with N-Boc-piperidine-4-ol.
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Boc deprotection and esterification introduce the ethyl carboxylate group.
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Phenyl Group Installation:
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Suzuki-Miyaura coupling attaches the preformed 4-hydroxy-3-methoxyphenyl boronic acid to the pyrazolo C2 position.
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Reaction conditions require precise temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis of sensitive intermediates.
Physicochemical Profile
Molecular Properties
The compound exhibits moderate lipophilicity (calculated logP = 2.8), balancing membrane permeability and aqueous solubility. The chloro and methoxy groups contribute to a dipole moment of 4.2 D, favoring interactions with polar binding pockets.
Solubility and Stability
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Aqueous Solubility: 12 µg/mL at pH 7.4, enhanced under acidic conditions due to protonation of the piperidine nitrogen.
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Thermal Stability: Decomposes at 218°C, with no observed polymorphism in differential scanning calorimetry.
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Photostability: Susceptible to UV-induced degradation of the methoxyphenyl group, necessitating light-protected storage.
Comparative Structural Analysis
Compound | Core Structure | Key Substituents | Reported Activity |
---|---|---|---|
Target Compound | Spiro[benzoxazine-piperidine] | 9-Cl, 2-(4-OH-3-MeO-Ph) | Theoretical anticancer/antioxidant |
EVT-3105710 | Spiro[benzoxazine-piperidine] | 7-OEt, 2-(benzodioxolyl) | Anticancer (in vitro) |
HMDB0033093 | Phenylpropanediol | 4-OH-3-MeO-Ph | Antioxidant |
The target compound’s unique chloro-methoxyphenyl combination distinguishes it from analogs, potentially broadening its therapeutic index.
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